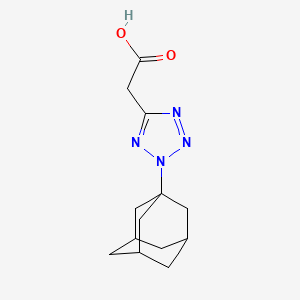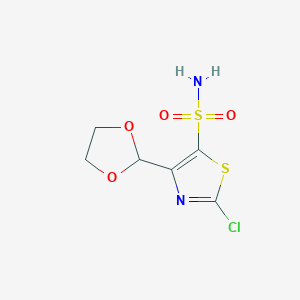
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MTA-TB or TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide works by targeting and inhibiting Bruton's tyrosine kinase (BTK), a protein that plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer growth and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces apoptosis (cell death) in cancer cells, inhibits the production of cytokines (proteins that promote inflammation), and reduces the activation of immune cells that contribute to cancer growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide for lab experiments is its high potency and specificity for BTK, which allows for precise targeting of cancer cells. However, its limitations include its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its efficacy. Another area of interest is in the development of more potent and selective BTK inhibitors. Finally, there is potential for the use of this compound in the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-2-aminobenzamide with methylthiomethyl chloride to form 4-(methylthio)methyl-2-aminobenzamide. This is then reacted with thioamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-24-10-13-11-25-16(17-13)18-15(20)12-2-4-14(5-3-12)26(21,22)19-6-8-23-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOGAUJRTLPKOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)




![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)


